molecular formula C14H15NO2S B1593560 Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate CAS No. 350989-89-8

Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Cat. No. B1593560
M. Wt: 261.34 g/mol
InChI Key: AJHNJSDIOXJGSA-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate (MEPTC) is a compound belonging to the class of thiophene derivatives. It is a colorless, crystalline solid that has been extensively studied in recent years due to its potential applications in the fields of organic synthesis, catalysis, and drug design. MEPTC has been found to display a range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. In

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Synthetic Chemistry

    • Methyl 2-aminothiophene-3-carboxylate may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .
    • Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids and in preparation of thienopyrimidinone analogs .
  • Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can be used to prevent the corrosion of steel in certain solutions .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . These are used in display technology for televisions and mobile devices .
  • Corrosion Inhibitors

    • Thiophene derivatives, such as triphenyltin 2-thiophene carboxylate, are utilized in industrial chemistry as corrosion inhibitors . They can be used to prevent the corrosion of steel in certain solutions .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene-mediated molecules have a prominent role in the advancement of organic field-effect transistors (OFETs) . They are used in the fabrication of these transistors .
  • Voltage-Gated Sodium Channel Blocker

    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

properties

IUPAC Name

methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-9-4-6-10(7-5-9)11-8-18-13(15)12(11)14(16)17-2/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHNJSDIOXJGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352747
Record name methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

CAS RN

350989-89-8
Record name methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

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